molecular formula C16H21NO4S B10834740 4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol

4-[1-(2-Methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol

Cat. No.: B10834740
M. Wt: 323.4 g/mol
InChI Key: JCJFASCAOSDZDC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID26815044-Compound-32 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of PMID26815044-Compound-32 would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes:

Chemical Reactions Analysis

Types of Reactions: PMID26815044-Compound-32 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups .

Comparison with Similar Compounds

Uniqueness: PMID26815044-Compound-32 is unique due to its high selectivity and potency for ROCK2 compared to other similar compounds. This selectivity reduces off-target effects and enhances its therapeutic potential .

Properties

Molecular Formula

C16H21NO4S

Molecular Weight

323.4 g/mol

IUPAC Name

4-[1-(2-methylidenebut-3-enylsulfonyl)piperidin-4-yl]benzene-1,3-diol

InChI

InChI=1S/C16H21NO4S/c1-3-12(2)11-22(20,21)17-8-6-13(7-9-17)15-5-4-14(18)10-16(15)19/h3-5,10,13,18-19H,1-2,6-9,11H2

InChI Key

JCJFASCAOSDZDC-UHFFFAOYSA-N

Canonical SMILES

C=CC(=C)CS(=O)(=O)N1CCC(CC1)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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